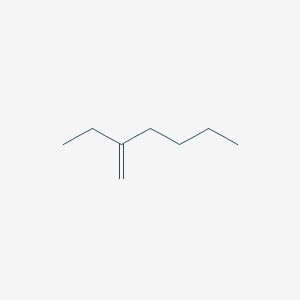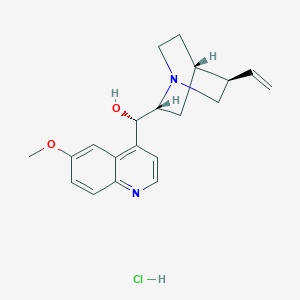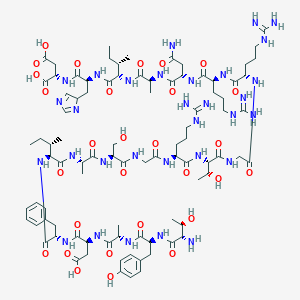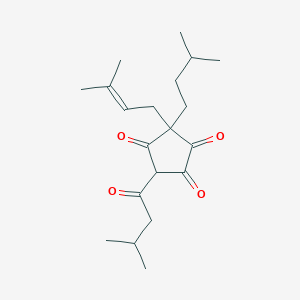
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-, also known as α-methylene-γ-butyrolactone (MBL), is a natural compound found in various plants. It has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
MBL is believed to exert its anti-inflammatory and anti-cancer effects through multiple mechanisms. It can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MBL can also activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
MBL has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce inflammation in animal models. MBL has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBL has advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be synthesized in high yield and purity. MBL has also been shown to have low toxicity in animal studies. However, MBL is not widely available, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of MBL. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. MBL could be studied as a potential treatment for various inflammatory and cancer-related diseases. Additionally, MBL could be studied for its potential use as a natural food preservative or antioxidant.
Métodos De Síntesis
MBL can be synthesized from the reaction of 2,3-dibromopropene with methyl vinyl ketone, followed by a Michael addition reaction with cyclopentanone. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
MBL has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In vitro studies have shown that MBL can inhibit the growth of cancer cells and induce apoptosis. MBL has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Número CAS |
1891-39-0 |
|---|---|
Nombre del producto |
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)- |
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3 |
Clave InChI |
VGRWQGHARVEJOL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
SMILES canónico |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Sinónimos |
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



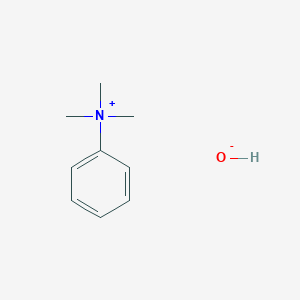
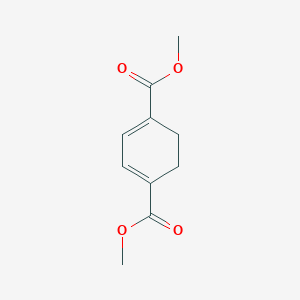
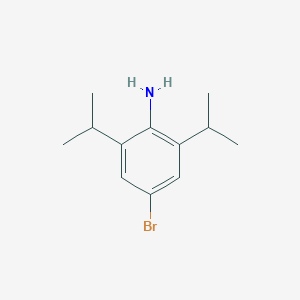
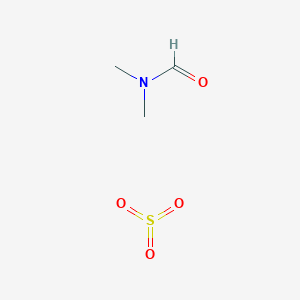
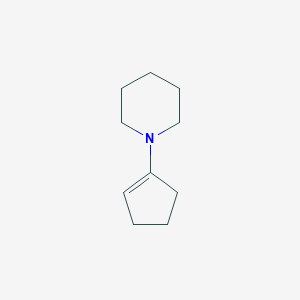
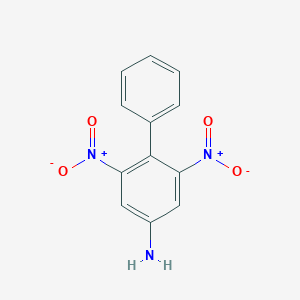
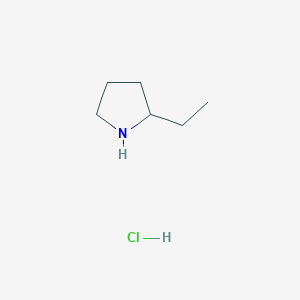
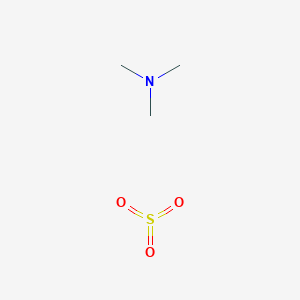
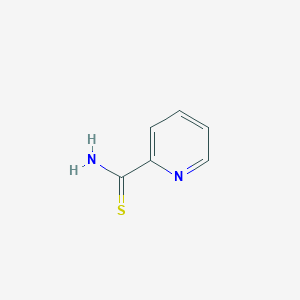
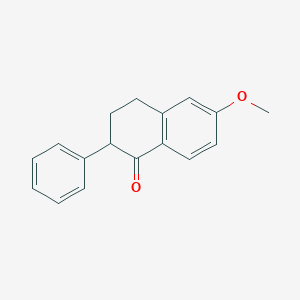
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
